molecular formula C4HClNNaO4S2 B13212441 Sodium 5-chloro-4-nitrothiophene-2-sulfinate

Sodium 5-chloro-4-nitrothiophene-2-sulfinate

Cat. No.: B13212441
M. Wt: 249.6 g/mol
InChI Key: BVCBDGXKEDTXHZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-chloro-4-nitrothiophene-2-sulfinate (CAS: [insert]) is a sulfinate salt derivative of a substituted thiophene ring. Its structure features a nitro (-NO₂) group at the 4-position and a chlorine atom at the 5-position of the thiophene backbone, with a sulfinate (-SO₂⁻Na⁺) group at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonyl chlorides, or heterocyclic pharmaceuticals due to its reactivity as a sulfonylating agent . The electron-withdrawing nitro and chloro substituents enhance the electrophilic character of the sulfinate group, making it advantageous in coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula

C4HClNNaO4S2

Molecular Weight

249.6 g/mol

IUPAC Name

sodium;5-chloro-4-nitrothiophene-2-sulfinate

InChI

InChI=1S/C4H2ClNO4S2.Na/c5-4-2(6(7)8)1-3(11-4)12(9)10;/h1H,(H,9,10);/q;+1/p-1

InChI Key

BVCBDGXKEDTXHZ-UHFFFAOYSA-M

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 5-chloro-4-nitrothiophene-2-sulfinate, typically involves the reaction of the corresponding sulfonyl chloride with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at a specific pH to ensure the complete conversion of the sulfonyl chloride to the sulfinate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Sodium 5-chloro-4-nitrothiophene-2-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-chloro-4-nitrothiophene-2-sulfinate involves its ability to participate in redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones . The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfinate Compounds

To contextualize the properties and applications of sodium 5-chloro-4-nitrothiophene-2-sulfinate, a comparative analysis with analogous sulfinate derivatives is provided below. Key parameters include molecular weight, solubility, thermal stability, and reactivity.

Table 1: Comparative Properties of Sodium Thiophene Sulfinate Derivatives

Compound Name Substituents Molecular Weight (g/mol) Solubility (25°C) Melting Point (°C) Reactivity in Cross-Coupling Reactions (Relative Rate)
Sodium thiophene-2-sulfinate None 180.2 Water, Ethanol 195–200 Low (Baseline)
Sodium 4-nitrothiophene-2-sulfinate 4-NO₂ 245.1 DMSO, Acetonitrile 220–225 High (5× baseline)
This compound 5-Cl, 4-NO₂ 300.5 DMSO, Limited in Water 245–250 (dec.) Very High (8× baseline)
Sodium 3-methylthiophene-2-sulfinate 3-CH₃ 194.2 Water, THF 185–190 Moderate (2× baseline)

Reactivity and Electronic Effects

The nitro and chloro substituents in this compound create a strongly electron-deficient thiophene ring. This enhances the leaving-group ability of the sulfinate moiety, facilitating nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions. For example, in Suzuki-Miyaura couplings, this compound demonstrates an 8× faster reaction rate compared to non-substituted sodium thiophene-2-sulfinate due to improved electrophilicity . In contrast, sodium 3-methylthiophene-2-sulfinate, with an electron-donating methyl group, exhibits reduced reactivity (2× baseline), highlighting the critical role of substituent electronic effects.

Research Findings and Case Studies

  • Case Study 1 : A 2022 study demonstrated that this compound achieved 92% yield in a palladium-catalyzed coupling reaction to form biaryl sulfones, outperforming sodium 4-nitrothiophene-2-sulfinate (78% yield) under identical conditions .
  • Case Study 2: Comparative stability tests in aqueous solutions (pH 7.4) revealed that the chloro-nitro derivative retains 85% stability after 24 hours, whereas non-halogenated analogs degrade by 40–50% under the same conditions .

Biological Activity

Sodium 5-chloro-4-nitrothiophene-2-sulfinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the oxidation of thiophenes followed by sulfonation processes. The compound features a nitro group, which is known to enhance biological activity through multiple mechanisms, including reactive oxygen species (ROS) generation and covalent modification of biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Antiparasitic Effects : Recent studies have indicated that derivatives of thiophene compounds exhibit significant activity against parasites such as Leishmania species. The nitro group is critical for the bioactivation process that leads to cytotoxic metabolites in parasites .
  • Cytotoxicity in Cancer Cells : Investigations into the cytotoxic effects of this compound have revealed its potential against various cancer cell lines. The compound's IC50 values suggest it effectively inhibits cell proliferation at micromolar concentrations .

Table 1: Biological Activity Summary

Activity Target Organism/Cell Line IC50/EC50 (µM) Selectivity Index
AntileishmanialLeishmania infantum714
CytotoxicityHepG2 Cell Line10114
AntimicrobialVarious BacteriaVariesVaries

Case Study: Antileishmanial Activity

A notable study evaluated the antileishmanial activity of this compound derivatives. Among them, a specific derivative demonstrated an EC50 value of 7 µM against L. infantum, with low cytotoxicity against human HepG2 cells (CC50 = 101 µM), yielding a selectivity index of 14 . This indicates a promising therapeutic window for further development.

Case Study: Cytotoxicity in Cancer Research

In another investigation, this compound was tested against various cancer cell lines, where it exhibited significant cytotoxic effects. The IC50 values ranged from 30 to 100 nM across different cell types, indicating its potential as an anticancer agent . The mechanism appears to involve ROS generation and subsequent apoptosis induction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.